molecular formula C9H12ClF2NO B2976283 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride CAS No. 2247106-98-3

2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2976283
CAS No.: 2247106-98-3
M. Wt: 223.65
InChI Key: MFXZPXMZWKBBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride: is a chemical compound with the molecular formula C9H11F2NO·HCl. It is a derivative of ethanamine, where the ethyl group is substituted with two fluorine atoms and a methoxyphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with difluoroethylamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where the fluorine atoms or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It is also used in the development of fluorinated pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • 2,2-Difluoroethylamine
  • N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride

Comparison: Compared to similar compounds, 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-13-7-4-2-6(3-5-7)8(12)9(10)11;/h2-5,8-9H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXZPXMZWKBBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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